(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine atoms and a pyrimidine ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of phenylacetic acid to introduce bromine atoms at specific positions. This is followed by the formation of the pyrimidine ring through cyclization reactions. The final step involves the coupling of the brominated phenylacetic acid with the pyrimidine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may also make it suitable for use in materials science, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: A simpler compound with a bromine atom in the para position of the phenyl ring.
2-(4-bromophenyl)propionic acid: Another brominated phenylacetic acid derivative with a different substitution pattern.
4-bromobenzyl bromide: A brominated benzyl compound used as an intermediate in organic synthesis.
Uniqueness
(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is unique due to its complex structure, which includes multiple functional groups and a pyrimidine ring
Properties
Molecular Formula |
C19H12Br2N2O6 |
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Molecular Weight |
524.1 g/mol |
IUPAC Name |
2-[2-bromo-4-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H12Br2N2O6/c20-11-2-4-12(5-3-11)23-18(27)13(17(26)22-19(23)28)7-10-1-6-15(14(21)8-10)29-9-16(24)25/h1-8H,9H2,(H,24,25)(H,22,26,28)/b13-7+ |
InChI Key |
KUGLRVOJAZBMNK-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O)Br |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O)Br |
Origin of Product |
United States |
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